molecular formula C47H51N3O22 B044382 Indo-1 pentaacetoxymethyl ester CAS No. 112926-02-0

Indo-1 pentaacetoxymethyl ester

Cat. No. B044382
M. Wt: 1009.9 g/mol
InChI Key: CAWBRCOBJNWRLK-UHFFFAOYSA-N
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Description

Indo-1 pentaacetoxymethyl ester is a compound studied for its chemical and physical properties, synthesis methods, and molecular structure analyses. It's a derivative of indole, a core structure of many biologically active compounds. Research in this area spans decades, highlighting the importance of indole derivatives in synthetic and analytical chemistry.

Synthesis Analysis

The synthesis of indole derivatives involves various strategies, including palladium-catalyzed reactions, which have become essential in organic synthesis due to their versatility and efficiency in functionalizing indoles (Cacchi & Fabrizi, 2005). Another approach is the assembly of indole-2-carboxylic acid esters through copper-catalyzed cascade processes, demonstrating the development of straightforward synthetic routes (Cai et al., 2009).

Molecular Structure Analysis

Indole derivatives like Indo-1 pentaacetoxymethyl ester have been extensively studied for their molecular structures. Techniques such as NMR and mass spectrometry are crucial for elucidating these structures, providing insights into the esterification processes and the complex architectures of these molecules (Chisnell, 1984).

Chemical Reactions and Properties

The chemical reactivity of indole derivatives encompasses a wide range of reactions, including alkylation, acylation, and cycloaddition. These reactions enable the synthesis of complex indole-based structures with diverse functional groups (Kanaoka et al., 1969). The chemoselective reactions of benz(g)indole-based bisheterocycle dicarboxylate towards hydrazine hydrate highlight the specificity of these chemical transformations (Donawade et al., 2005).

Scientific Research Applications

Indo-1 pentaacetoxymethyl ester is a sensitive fluorescent indicator dye used for measuring intracellular calcium . It was developed by Roger Tsien and his collaborators and has been widely cited in thousands of publications since its introduction in 1985 . Here are some details about its application:

Scientific Field: Cell Biology and Biochemistry Indo-1 is primarily used in the field of cell biology and biochemistry for the study of calcium signaling within cells .

Methods of Application The dye is typically added to a cell suspension at a final concentration of 2 µg/ml and incubated for 30 minutes at 30°C or 37°C . The cells are then centrifuged and resuspended in a labeling medium at the desired cell concentration . Fluorescence measurements can usually be made within an hour without significant loss due to leakage or bleaching .

Results or Outcomes The use of Indo-1 allows for ratio-metric measurements, which is a key feature of these probes . At low indicator concentrations, the intracellular Ca2+ concentration can be accurately measured based on the 405/485 nm emission ratio of Indo-1 . This ratio-metric measurement significantly reduces the effects of uneven dye loading, dye leakage, and photobleaching, as well as the associated issues of measuring Ca2+ in cells of uneven thickness .

Flow Cytometry and Laser Scanning Microscopy

  • Application Summary : Indo-1 is widely used in flow cytometry and laser scanning microscopy due to its single excitation property .
  • Methods of Application : The dye is typically added to a cell suspension and incubated. After incubation, the cells are then centrifuged and resuspended in a labeling medium at the desired cell concentration .
  • Results or Outcomes : The main emission peak in calcium-free solution is 475 nm while in the presence of calcium the emission is shifted to 400 nm .

Monitoring Ca2+ Levels in Mitochondria and in the Cytosol

  • Application Summary : Indo-1 pentaacetoxymethyl ester can be used to selectively monitor Ca2+ levels in mitochondria and in the cytosol .
  • Methods of Application : The dye is typically added to a cell suspension and incubated. After incubation, the cells are then centrifuged and resuspended in a labeling medium at the desired cell concentration .
  • Results or Outcomes : The dye binds to Ca2+ with high affinity (Kd = 230 nM). Fluoresces blue/violet and fluorescence increases upon Ca2+ binding .

Distinguishing Between Internal and Exterior Inotropic Regulation Processes

  • Application Summary : In intact heart muscle, Indo-1, in combination with bioluminescent protein aequorin, can be utilized as a tool to distinguish between the internal and exterior inotropic regulation processes .
  • Methods of Application : The dye is typically added to a cell suspension and incubated. After incubation, the cells are then centrifuged and resuspended in a labeling medium at the desired cell concentration .
  • Results or Outcomes : The use of Indo-1 allows for ratio-metric measurements, which is a key feature of these probes . At low indicator concentrations, the intracellular Ca2+ concentration can be accurately measured based on the 405/485 nm emission ratio of Indo-1 .

Monitoring Ca2+ Levels in Mitochondria and in the Cytosol

  • Application Summary : Indo-1 pentaacetoxymethyl ester can be used to selectively monitor Ca2+ levels in mitochondria and in the cytosol .
  • Methods of Application : The dye is typically added to a cell suspension and incubated. After incubation, the cells are then centrifuged and resuspended in a labeling medium at the desired cell concentration .
  • Results or Outcomes : The dye binds to Ca2+ with high affinity (Kd = 230 nM). Fluoresces blue/violet and fluorescence increases upon Ca2+ binding .

Safety And Hazards

As with any chemical compound, safety precautions should be taken when handling Indo-1 pentaacetoxymethyl ester. Detailed safety and hazard information can be found on the compound’s Material Safety Data Sheet .

Future Directions

Indo-1 pentaacetoxymethyl ester continues to be a valuable tool in biological research, particularly in the study of calcium signaling in cells . Future research will likely continue to explore its uses and potentially develop new derivatives or related compounds with improved properties.

properties

IUPAC Name

acetyloxymethyl 2-[4-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-3-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H51N3O22/c1-28-7-11-39(49(19-43(56)68-23-63-29(2)51)20-44(57)69-24-64-30(3)52)41(15-28)61-13-14-62-42-18-35(37-16-34-8-9-36(17-38(34)48-37)47(60)72-27-67-33(6)55)10-12-40(42)50(21-45(58)70-25-65-31(4)53)22-46(59)71-26-66-32(5)54/h7-12,15-18,48H,13-14,19-27H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWBRCOBJNWRLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=CC(=C2)C3=CC4=C(N3)C=C(C=C4)C(=O)OCOC(=O)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H51N3O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00150236
Record name Indo-1 pentaacetoxymethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1009.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indo-1 pentaacetoxymethyl ester

CAS RN

112926-02-0
Record name (Acetyloxy)methyl 2-[4-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]-3-[2-[2-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112926-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indo-1 pentaacetoxymethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112926020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indo-1 pentaacetoxymethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
JSK Sham, BR Crenshaw, JT Sylvester - FASEB Journal, 1997 - jhu.pure.elsevier.com
Acute hypoxia is thought to cause vasoconstriction in pulmonary arteries, but relaxation in systemic arteries. It has been proposed that inhibition of 4-AP sensitive (delayed rectifier) K+ …
Number of citations: 2 jhu.pure.elsevier.com
H Salim, S Ferré, A Dalal, RA Peterfreund… - Journal of …, 2000 - Wiley Online Library
… Cultures of SH-SY5Y cells were loaded for 30 min at room temperature with 5 mM indo-1 pentaacetoxymethyl ester (Molecular Probes, Eugene, OR, USA) in a solution containing 120 …
Number of citations: 107 onlinelibrary.wiley.com
P Vigne, JP Breittmayer, D Duval, C Frelin… - Journal of Biological …, 1988 - Elsevier
… Briefly, cells were loaded for 1 h at 37 “C with 5 pM of indo-1 pentaacetoxymethyl ester. After washing, cells were gently dissociated from the culture dishes, resuspended into complete …
Number of citations: 110 www.sciencedirect.com
T Iida, SS Stojilković, S Izumi, KJ Catt - Molecular Endocrinology, 1991 - academic.oup.com
… with 2 ml medium 199-Hanks' incubation medium (0.1% BSA, 25 mM HEPES, 12.5 mM NaHCO3, and 1% penicillin/streptomycin) containing 2 HM indo-1 pentaacetoxymethyl ester (…
Number of citations: 93 academic.oup.com
R Drouhault, NC Guérineau, P Mollard… - …, 1994 - karger.com
… The cells were loaded with indo-1 by exposure to 5 pA/ indo-1 pentaacetoxymethylester (indo-l/AM, Calbiochcm, USA) and 0.02% Pluronic F-127 (Molecular Probes, USA) in Hank’s …
Number of citations: 5 karger.com
NC Guerineau, PM Lledo, D Verrier… - Cell biology and toxicology, 1994 - Springer
… probe indo-1 by exposure to 5 gmol/L indo-1 pentaacetoxymethyl ester (indoI/AM) and 0.02% Pluronic F-127 in Hanks' solution for 30 min at 20~ …
Number of citations: 7 link.springer.com
JC Sill, C Uhl, S Eskuri, R Van Dyke, J Tarara - Molecular pharmacology, 1991 - Citeseer
Halothane, an anesthetic with marked depressant effects on the circulation, was studied for its ability to inhibit inositol phosphate and Ca2 signaling evoked by the vasoactive hormone …
Number of citations: 39 citeseerx.ist.psu.edu
F Zoccarato, A Alexandre - Biochemical and biophysical research …, 1996 - Elsevier
… from bovine liver (thymol free) (EC 1.11.1.6), superoxide dismutase from bovine erythrocytes (EC 1.15.1.1), glutamate dehydrogenase (EC 1.4.1.3), indo 1 pentaacetoxymethyl ester (…
Number of citations: 9 www.sciencedirect.com
JB Corcuff, NC Guérineau, P Mariot, BT Lussier… - Journal of Biological …, 1993 - Elsevier
… ; indo-1/AM, indo-1 pentaacetoxymethyl ester; TEA, tetraethylammonium chloride; TTX, to … indo-1 by exposure to 5 p~ indo-1 pentaacetoxymethyl ester (indo-L/AM, Calbiochem, Paris, …
Number of citations: 35 www.sciencedirect.com
P Vigne, JP Breittmayer, C Frelin… - Journal of Biological …, 1988 - Elsevier
… cein acetoxymethyl ester and indo-1 pentaacetoxymethyl ester were purchased from Calbiochem. Benzamil, ethylisopropylamiloride (EIPA), and dimethylamiloride were synthesized as …
Number of citations: 86 www.sciencedirect.com

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